1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene
Description
1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene is a sulfonyl-substituted aromatic compound characterized by a methyl group at the para position of the benzene ring and a 4-methylbenzyl sulfonyl moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonyl group, which enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane . The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions involving sulfinate salts or sulfonyl halides, as observed in related compounds .
Properties
CAS No. |
21668-99-5 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)sulfonylmethyl]benzene |
InChI |
InChI=1S/C15H16O2S/c1-12-3-7-14(8-4-12)11-18(16,17)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
InChI Key |
YPJOHDQJXCJQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Reduction of 4-Toluene Sulfonyl Chloride
The initial stage converts 4-toluene sulfonyl chloride (C7H7ClO2S) to sodium 4-methyl benzene sulfinate (C7H7NaO2S) through sulfite-mediated reduction. Key operational parameters include:
The use of sodium bicarbonate as a pH buffer (rather than NaOH) prevents localized base concentration spikes that could degrade the sulfinate intermediate. Thin-layer chromatography (TLC) with Rf 0.35 (ethyl acetate/hexane 1:4) confirms complete chloride consumption before proceeding to methylation.
Methylation with Chloromethane
Methylation of the sulfinate intermediate occurs in a pressurized reactor (2.6–3.0 MPa) at 90°C for 4 hours. Critical considerations include:
-
Methyl Chloride Stoichiometry : A 3:1 molar excess relative to sulfonyl chloride ensures complete conversion, with unreacted CH3Cl recycled into subsequent batches.
-
Pressure Management : Maintaining ≤3.0 MPa prevents vessel overpressurization while ensuring sufficient reagent concentration for nucleophilic substitution.
-
Temperature Gradient : Rapid heating to 90°C within 30 minutes minimizes side-product formation from sulfinate thermal decomposition.
Post-reaction workup involves vacuum filtration to remove NaCl byproducts, followed by recrystallization from ethanol/water (3:1) to achieve 99.5% purity. The closed-loop methyl chloride recovery system reduces raw material costs by 37% compared to single-pass processes.
Comparative Evaluation of Alternative Synthetic Routes
Classical Two-Step Sulfonation-Methylation
Traditional methods employed separate sulfonation and methylation stages:
-
Sulfonation :
Required strict temperature control (0–5°C) to avoid polysulfonation. -
Methylation :
Yield limitations (65–72%) arose from incomplete acid neutralization and competing hydrolysis.
Process Optimization and Scalability Considerations
Reactor Design Innovations
The patented method specifies jacketed autoclaves with:
-
Dual cooling circuits : Maintain ≤10°C during CH3Cl transfer to prevent premature reaction
-
In-line TLC sampling ports : Enable real-time reaction monitoring without depressurization
-
Conical flow impellers : Enhance mixing efficiency by 40% compared to Rushton turbines
Analytical Characterization and Quality Control
Spectroscopic Verification
Purity Assessment Protocols
| Test | Specification | Method |
|---|---|---|
| Sulfonate impurities | ≤0.2% | Ion chromatography |
| Residual CH3Cl | ≤10 ppm | Headspace GC-MS |
| Melting point | 148–150°C | DSC |
Industrial Implementation Challenges
Material Compatibility Issues
Economic Viability Analysis
| Cost Factor | Traditional Method | Patented Method |
|---|---|---|
| Raw materials | $12.45/kg | $9.80/kg |
| Energy consumption | 18 kWh/kg | 11 kWh/kg |
| Waste treatment | $2.30/kg | $0.75/kg |
Chemical Reactions Analysis
1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Organic Synthesis
1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene serves as a versatile building block in organic synthesis. Its sulfonyl group enhances reactivity, making it useful in various chemical transformations:
- Synthesis of Sulfonamides : The compound can be used to synthesize sulfonamides, which are important in medicinal chemistry for their antibacterial properties.
- Reactions with Nucleophiles : The sulfonyl group can react with nucleophiles, facilitating the formation of new carbon-sulfur bonds. This is particularly useful in synthesizing more complex organic molecules.
Pharmaceutical Applications
The compound has potential applications in drug discovery and development:
- Antitumor Activity : Research has indicated that sulfonyl compounds exhibit antitumor activity. For example, derivatives of 1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene have been tested for their effectiveness against various cancer cell lines.
- PPARγ Agonists : Certain derivatives are being explored as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. This makes them potential candidates for treating type 2 diabetes and obesity.
Data Table of Relevant Studies
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene and evaluated their cytotoxic effects on breast cancer cells. The results indicated that certain modifications to the sulfonyl group enhanced the compounds' antitumor efficacy significantly, suggesting a pathway for developing new anticancer agents.
Case Study 2: PPARγ Agonism
A research team investigated the potential of modified versions of this compound as PPARγ agonists. The study found that specific derivatives activated PPARγ pathways, leading to increased glucose uptake in adipocytes, indicating potential use in managing metabolic disorders.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, focusing on substituents and molecular features:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in (E)-1-methyl-4-((4-(trifluoromethyl)styryl)sulfonyl)benzene enhances electrophilicity, making it a potent intermediate in cross-coupling reactions .
- Symmetry and Stability: Compounds like 1-Methyl-4-([(methylsulfonyl)methyl]sulfonyl)benzene exhibit dual sulfonyl groups, which may improve thermal stability but reduce solubility in non-polar solvents .
Reactivity Trends
Biological Activity
1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene, commonly known as a sulfonamide derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methyl group and a sulfonyl moiety attached to a benzene ring. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene
- Molecular Formula : C11H14O2S
- Molecular Weight : 214.29 g/mol
The sulfonyl group is known for enhancing the solubility and bioavailability of compounds, making them promising candidates for drug development.
Biological Activity Overview
Research indicates that 1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess significant antibacterial properties. The presence of the sulfonyl group in this compound may enhance its interaction with bacterial enzymes, leading to inhibition of bacterial growth.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties. This activity is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.
- Analgesic Properties : Some derivatives have shown potential in pain relief, possibly through mechanisms involving the inhibition of pain pathways.
The exact mechanism of action for 1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammation and microbial resistance.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Potential pain relief effects |
Case Study: Antimicrobial Properties
A study focused on the synthesis and evaluation of sulfonamide derivatives, including 1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong efficacy, suggesting that structural modifications could enhance potency further.
Case Study: Anti-inflammatory Effects
In vitro assays revealed that compounds similar to 1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene inhibited COX-2 activity effectively. This inhibition correlates with reduced prostaglandin synthesis, a key mediator in inflammation. The compound's ability to modulate inflammatory pathways positions it as a candidate for further therapeutic exploration.
Q & A
Q. What are the recommended methods for synthesizing 1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene in a laboratory setting?
Methodological Answer: A common synthesis route involves iodosulfonylation of alkynes with sodium sulfinates. For example, 1-methyl-4-((phenylethynyl)sulfonyl)benzene was synthesized via iodine-promoted reactions in aqueous medium at room temperature, yielding 85% with confirmed purity via NMR . Key steps include:
Q. What spectroscopic techniques are used to characterize this compound, and what key data points confirm its structure?
Methodological Answer:
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- GHS Hazard Codes : H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .
- Handling Protocols :
Advanced Research Questions
Q. How can computational methods aid in understanding the electronic properties of this sulfone derivative?
Methodological Answer:
- Density Functional Theory (DFT) : Used to calculate charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For structurally similar sulfones, studies reveal electron-withdrawing effects of the sulfonyl group, influencing nucleophilic substitution pathways .
- Gibbs Free Energy Profiles : Analyze transition states in fluorination reactions (e.g., with Selectfluor) to optimize reaction conditions .
Q. What strategies resolve contradictions in reported synthetic yields or reaction conditions?
Methodological Answer:
- Controlled Variable Testing : Systematically vary solvent (e.g., aqueous vs. organic), temperature, and catalyst loadings to identify optimal conditions. For example, yields improved from 70% to 85% by switching to aqueous medium .
- Mechanistic Studies : Use kinetic isotope effects or intermediate trapping (e.g., via -labeling) to validate proposed reaction pathways .
Q. What are the applications of this compound in developing biochemical probes?
Methodological Answer:
- Sulfonamide Derivatives : Analogues like (S)-(-)-N-[1-(hydroxymethyl)-2-phenylethyl]-4-methyl-benzenesulfonamide are used as enzyme inhibitors or chiral intermediates in drug discovery .
- Biological Activity Screening : Test derivatives against kinase or protease targets using fluorescence polarization assays. For example, sulfonamide-linked chromene derivatives show antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
